molecular formula C7H8INO2 B8611561 (4-Iodo-2-methoxypyridin-3-yl)-methanol

(4-Iodo-2-methoxypyridin-3-yl)-methanol

Cat. No.: B8611561
M. Wt: 265.05 g/mol
InChI Key: GVWGPWWPDNCITP-UHFFFAOYSA-N
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Description

(4-Iodo-2-methoxypyridin-3-yl)-methanol is a pyridine derivative featuring a hydroxylmethyl group at position 3, a methoxy group at position 2, and an iodine substituent at position 4 of the pyridine ring. This compound is part of a broader class of halogenated pyridines, which are widely utilized in medicinal chemistry, organic synthesis, and materials science due to their electronic and steric properties.

Properties

Molecular Formula

C7H8INO2

Molecular Weight

265.05 g/mol

IUPAC Name

(4-iodo-2-methoxypyridin-3-yl)methanol

InChI

InChI=1S/C7H8INO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-3,10H,4H2,1H3

InChI Key

GVWGPWWPDNCITP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1CO)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodo-2-methoxypyridin-3-yl)-methanol typically involves the iodination of a methoxy-substituted pyridine derivative followed by the introduction of a methanol group. One common method involves the following steps:

    Iodination: The starting material, 2-methoxy-pyridine, is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 4-position of the pyridine ring.

    Methanol Introduction: The iodinated intermediate is then reacted with formaldehyde and a reducing agent, such as sodium borohydride, to introduce the methanol group at the 3-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Iodination: Using large quantities of iodine and oxidizing agents to iodinate 2-methoxy-pyridine.

    Methanol Group Introduction: Employing continuous flow reactors for the reaction with formaldehyde and reducing agents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-2-methoxypyridin-3-yl)-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon with hydrogen gas.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: (4-Iodo-2-methoxy-pyridin-3-yl)carboxylic acid.

    Reduction: (2-Methoxy-pyridin-3-yl)methanol.

    Substitution: (4-Amino-2-methoxy-pyridin-3-yl)methanol or (4-Thio-2-methoxy-pyridin-3-yl)methanol.

Scientific Research Applications

(4-Iodo-2-methoxypyridin-3-yl)-methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of (4-Iodo-2-methoxypyridin-3-yl)-methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance its binding affinity to certain targets, while the methoxy and methanol groups can influence its solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Halogenated Pyridine Methanol Derivatives
Compound Name Substituents (Position) Key Differences/Similarities References
(4-Iodo-2-methoxypyridin-3-yl)-methanol Iodo (4), Methoxy (2), Methanol (3) Reference compound; iodine enhances electrophilicity, methoxy stabilizes ring via resonance. Inferred
(2-Chloro-4-iodopyridin-3-yl)methanol Chloro (2), Iodo (4), Methanol (3) Chloro at position 2 increases steric hindrance and alters reactivity compared to methoxy.
(5-Iodopyridin-3-yl)-methanol Iodo (5), Methanol (3) Iodine at position 5 shifts electronic effects; less steric interference at position 4.
(4-Methoxypyridin-2-yl)-methanol Methoxy (4), Methanol (2) Methoxy at position 4 reduces electrophilicity compared to iodine.
Methoxy-Substituted Analogs
Compound Name Substituents (Position) Key Differences/Similarities References
(2,3,6-Trimethoxypyridin-4-yl)methanol Methoxy (2, 3, 6), Methanol (4) Multiple methoxy groups increase steric bulk and electron density, reducing reactivity.
Methyl 4-methoxypicolinate Methoxy (4), Methyl ester (2) Ester group at position 2 enhances hydrolytic stability compared to methanol.

Physicochemical Properties (Inferred)

While exact data for this compound are unavailable, comparisons with analogs suggest:

  • Molecular Weight : ~265 g/mol (based on N-(4-iodo-2-methoxypyridin-3-yl)pivalamide: C12H15IN2O3, MW 362.17 g/mol) .
  • Solubility : Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to hydroxyl and methoxy groups.
  • Stability: Likely sensitive to light and moisture due to the iodine substituent, similar to (2-Chloro-4-iodopyridin-3-yl)methanol .

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